The Discovery and Functional Elucidation of Ghrelin in Rattus norvegicus: A Technical Guide
The Discovery and Functional Elucidation of Ghrelin in Rattus norvegicus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ghrelin, a 28-amino acid orexigenic peptide, was first identified in the rat stomach and has since been the subject of extensive research to elucidate its physiological roles. This technical guide provides an in-depth overview of the discovery of ghrelin and its multifaceted functions in the rat model, with a particular focus on its effects on growth hormone secretion and appetite regulation. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for the scientific community.
Discovery of Ghrelin in the Rat
The discovery of ghrelin is a landmark example of "reverse pharmacology." For years, synthetic molecules known as growth hormone secretagogues (GHSs) were known to stimulate the release of growth hormone (GH), but their endogenous ligand remained elusive. In 1999, Kojima and colleagues successfully isolated a novel 28-amino acid peptide from rat stomach extracts that specifically activated the GHS receptor (GHS-R).[1][2][3] This peptide was named "ghrelin," a name derived from "ghre," the Proto-Indo-European root for "grow."[3]
A unique characteristic of ghrelin is the presence of an n-octanoyl modification on the serine at position 3, a post-translational modification that is essential for its biological activity.[1][2] While the stomach is the primary site of ghrelin synthesis, it is also produced in smaller quantities in other tissues, including the hypothalamus.[4][5]
Core Functions of Ghrelin in Rats
Stimulation of Growth Hormone Secretion
Ghrelin is a potent stimulator of GH release from the pituitary gland.[1][2][6] Its administration, either intravenously or intracerebroventricularly, leads to a significant and rapid increase in plasma GH concentrations in rats.[7][8] This effect is mediated through the GHS-R1a, which is expressed in the hypothalamus and pituitary.[7][9] Ghrelin influences GH secretion by acting on GHRH-containing neurons in the arcuate and ventromedial nuclei of the hypothalamus.[7]
Regulation of Food Intake and Energy Balance
Perhaps the most well-characterized function of ghrelin is its powerful orexigenic (appetite-stimulating) effect.[2][4][6][10] Ghrelin levels in rats rise during periods of fasting and are suppressed by food intake.[4][11] Administration of ghrelin to rats leads to a dose-dependent increase in food consumption and body weight.[4][6] This effect is mediated through the activation of hypothalamic neural circuits that control appetite, primarily involving neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus.[12][13]
Other Physiological Roles
Beyond its primary roles in GH secretion and appetite, ghrelin has been implicated in a variety of other physiological processes in rats, including:
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Insulin (B600854) secretion and glucose metabolism: Ghrelin is present in pancreatic alpha-cells and can stimulate insulin secretion.[14]
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Memory and learning: Ghrelin signaling in the vagus nerve has been shown to be important for memory control.[15]
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Cardiovascular function: Ghrelin and its receptor are expressed in cardiovascular tissues, suggesting a role in cardiovascular regulation.[2]
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Reward and motivation: Ghrelin signaling in the ventral tegmental area (VTA) is important for the incentive value of rewarding food.[10]
Quantitative Data on Ghrelin's Effects in Rats
The following tables summarize quantitative data from key studies investigating the effects of ghrelin administration in rats.
Table 1: Effect of Intraperitoneal (IP) Ghrelin Administration on Food Intake in Male Wistar Rats
| Dose (nmol) | 0-2h Food Intake (g) (mean ± SEM) | p-value vs. Saline | Reference |
| Saline | 0.5 ± 0.2 | - | [4] |
| 1 | 1.2 ± 0.2 | < 0.05 | [4] |
| 3 | 1.8 ± 0.3 | < 0.01 | [4] |
| 10 | 2.1 ± 0.2 | < 0.001 | [4] |
| 30 | 2.2 ± 0.3 | < 0.001 | [4] |
Table 2: Effect of Chronic Intracerebroventricular (ICV) Ghrelin Administration on Body Weight in Male Wistar Rats
| Treatment (7 days) | Body Weight Gain (g) (mean ± SEM) | p-value vs. Saline | Reference |
| Saline | 2.2 ± 3.8 | - | [6] |
| Ghrelin (3 nmol/day) | 15.3 ± 4.3 | < 0.05 | [6] |
Table 3: Effect of Intravenous (IV) Ghrelin Administration on Plasma Growth Hormone (GH) in Male Long-Evans Rats
| Age (months) | Peak Plasma GH (ng/mL) after Ghrelin (10 nmol/kg) (mean ± SEM) | Time to Peak (min) | Reference |
| 3 | 150 ± 25 | 15 | [6][8] |
| 12 | 125 ± 20 | 15 | [6][8] |
| 24 | 100 ± 15 | 15 | [6][8] |
| 27 | 90 ± 12 | 15 | [6][8] |
Table 4: Plasma Ghrelin Concentrations in Male Wistar Rats Under Different Conditions
| Condition | Plasma Ghrelin (pmol/ml) (mean ± SEM) | Reference |
| Fed | 1.28 ± 0.12 | [4] |
| 24-h Fast | 2.79 ± 0.32 | [4] |
| 60 min post 1 nmol IP Ghrelin | 2.83 ± 0.13 | [6] |
Experimental Protocols
Measurement of Plasma Ghrelin
Objective: To quantify the concentration of ghrelin in rat plasma.
Methodology: Radioimmunoassay (RIA)
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Blood Collection: Collect trunk blood from rats into chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.[16]
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Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
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Acidification: Acidify the plasma with HCl to a final concentration of 0.05 N to preserve the acylated form of ghrelin.[3]
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Extraction (Optional but Recommended): Extract peptides from the acidified plasma using a C18 Sep-Pak cartridge.
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RIA Procedure:
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Reconstitute lyophilized standards, antiserum, and tracer.
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Pipette standards, controls, and samples into assay tubes.
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Add ghrelin antiserum to all tubes except for the total counts and non-specific binding tubes.
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Incubate for 16-24 hours at 4°C.
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Add 125I-labeled ghrelin tracer to all tubes and incubate for another 16-24 hours at 4°C.
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Add secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
-
Centrifuge the tubes, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.
-
Calculate ghrelin concentrations based on a standard curve.[10]
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Prepare serum or plasma samples as described for RIA. Acidification is also recommended.[3][17]
-
ELISA Procedure:
-
Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody against ghrelin.
-
Incubate to allow ghrelin to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the ghrelin molecule.
-
Wash the wells.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) that is converted by HRP into a colored product.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate ghrelin concentrations based on a standard curve.[3][9][17][18]
-
Intracerebroventricular (ICV) Injection of Ghrelin
Objective: To administer ghrelin directly into the central nervous system to study its effects on brain function.
Methodology:
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Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
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Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the brain using stereotaxic coordinates. Secure the cannula to the skull with dental cement.
-
Recovery: Allow the rat to recover from surgery for at least one week.
-
Injection:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injector cannula connected to a microsyringe through the guide cannula.
-
Infuse a specific volume and concentration of ghrelin solution (e.g., 3 nmol in 5 µl of artificial cerebrospinal fluid) over a set period.[19]
-
Leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.[1][20][21]
-
In Situ Hybridization for GHS-R mRNA
Objective: To visualize the location of cells expressing the ghrelin receptor (GHS-R) in the rat brain.
Methodology:
-
Tissue Preparation: Perfuse the rat with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in a sucrose (B13894) solution.
-
Sectioning: Cut frozen coronal sections of the brain on a cryostat.
-
Probe Synthesis: Synthesize a radiolabeled (e.g., 35S-UTP) or non-radiolabeled (e.g., digoxigenin-UTP) antisense riboprobe complementary to the GHS-R mRNA sequence. A sense probe should also be synthesized as a negative control.
-
Hybridization:
-
Pre-treat the brain sections to enhance probe penetration.
-
Incubate the sections with the labeled riboprobe in a hybridization buffer at an elevated temperature (e.g., 55-60°C) overnight.
-
-
Washing: Wash the sections under stringent conditions to remove the non-specifically bound probe.
-
Detection:
-
For radiolabeled probes, expose the sections to X-ray film or dip them in photographic emulsion for autoradiography.
-
For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.
-
-
Analysis: Visualize and analyze the distribution of the hybridization signal under a microscope.[22][23][24]
Signaling Pathways and Experimental Workflows
Ghrelin Signaling in Hypothalamic Neurons
Ghrelin exerts its orexigenic effects by modulating the activity of key neuronal populations in the hypothalamus. The following diagram illustrates the signaling cascade initiated by ghrelin in an AgRP/NPY neuron.
References
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- 2. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ghrelin induces adiposity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ghrelin on hypothalamic glucose responding neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin (Rat, Mouse) - RIA Kit [phoenixbiotech.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Rat Ghrelin Elisa Kit – AFG Scientific [afgsci.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 21. sid.ir [sid.ir]
- 22. researchgate.net [researchgate.net]
- 23. Expression of Ghrelin Receptor mRNA in the Rat and the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
